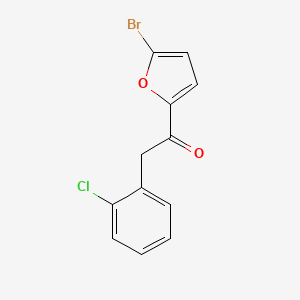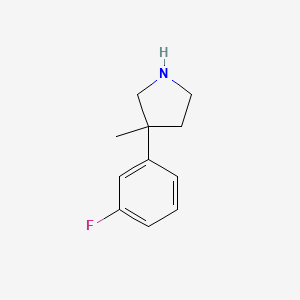
3-(3-Fluorophenyl)-3-methylpyrrolidine
Overview
Description
The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance and its classification or role in chemical reactions.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors involved in the synthesis process.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It may also include studying the compound’s stability under different conditions.Scientific Research Applications
1. Imaging Brain Histamine Subtype-3 Receptors
A study explored the use of nonimidazole 2-aminoethylbenzofurans, including compounds related to 3-(3-Fluorophenyl)-3-methylpyrrolidine, for developing radioligands for imaging brain histamine subtype 3 (H3) receptors in vivo using positron emission tomography (PET). This research highlights the potential of this chemotype for the development of PET radioligands for brain imaging (Bao et al., 2012).
2. Antimicrobial Activity of Succinimide Derivatives
Research on 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, which share a structural similarity with 3-(3-Fluorophenyl)-3-methylpyrrolidine, showed promising in vitro antifungal activities. These compounds, particularly 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, demonstrated significant inhibitory activities against a broad spectrum of fungi, indicating potential as novel fungicides (Cvetković et al., 2019).
3. Synthesis of Chiral Naphthyridones
A series of 7-substituted-1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids, characterized by chiral aminopyrrolidine substituents, was synthesized. The absolute stereochemistry of the pyrrolidine ring was critical for maintaining good activity, and specific compounds in this series were selected for preclinical evaluation (Di Cesare et al., 1992).
4. Development of Non-Brain-Penetrant Histamine H3 Receptor Antagonists
Ketopiperazines with 2(R)-methylpyrrolidine, structurally related to 3-(3-Fluorophenyl)-3-methylpyrrolidine, were developed as histamine H3 antagonists. These compounds showed high selectivity, low brain penetration, and minimal interaction with cytochrome P450, indicating potential for pharmaceutical applications (Procopiou et al., 2007).
5. Synthesis of Bis(ether acid)s from Aromatic Diols
A study on the efficient synthesis of bis(3-cyanophenoxy)phenylenes, used as monomers for processable aromatic polymers, involved fluoro displacement from 3-fluorobenzonitrile, a chemical process related to the synthesis of 3-(3-Fluorophenyl)-3-methylpyrrolidine. This work contributes to the field of polymer chemistry (Eastmond & Paprotny, 1997).
6. Synthesis and Antibacterial Activity of Fluorinated Naphthyridones
Research on 8-methoxyquinolones bearing 3-amino-4-methylpyrrolidines, similar to 3-(3-Fluorophenyl)-3-methylpyrrolidine, demonstrated potent antibacterial activity. Lipophilicity increases in these compounds enhanced potency and pharmacokinetic profiles, making them promising for pharmaceutical applications (Kawakami et al., 2000).
7. Fluorination of 1-Methylpyrrole
Fluorination studies on 1-methylpyrrole yielded various fluoropyrrolidine derivatives, relevant to the understanding of the chemical properties and potential applications of 3-(3-Fluorophenyl)-3-methylpyrrolidine (Coe et al., 1975).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It could include toxicity information, flammability, reactivity, and any precautions that should be taken when handling the compound.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to the compound that could enhance its properties or efficacy.
properties
IUPAC Name |
3-(3-fluorophenyl)-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(5-6-13-8-11)9-3-2-4-10(12)7-9/h2-4,7,13H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYDNZUIGTWREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-3-methylpyrrolidine | |
CAS RN |
1247573-87-0 | |
| Record name | 3-(3-fluorophenyl)-3-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



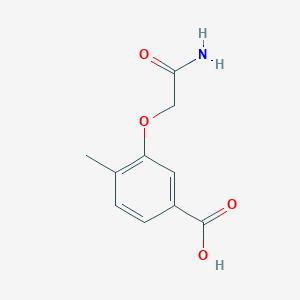
![2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide](/img/structure/B1443403.png)
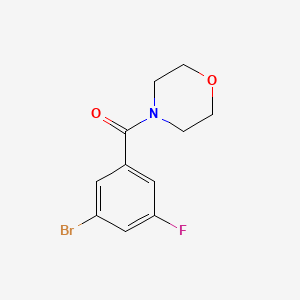


![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)


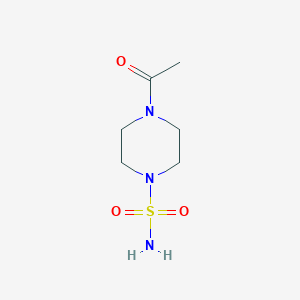
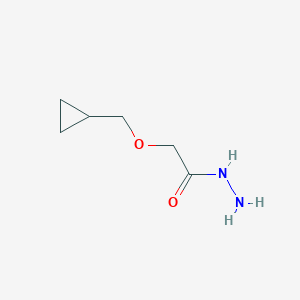
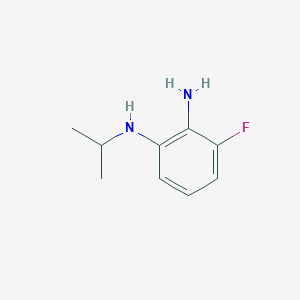

![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)
